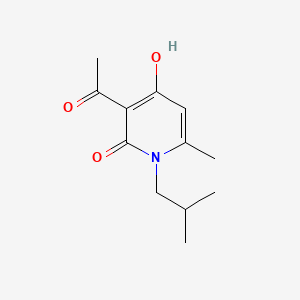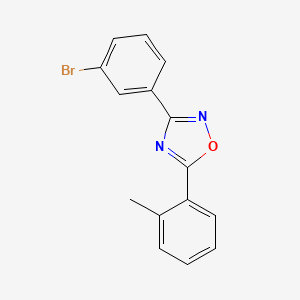![molecular formula C14H9N3O3 B4412380 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4412380.png)
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridine
Overview
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives, including compounds similar to 3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridine, often involves multi-step reactions starting from readily available precursors. The general strategy may involve condensation reactions, cyclization, and functional group transformations. For instance, synthesis pathways for related oxadiazole derivatives have been demonstrated through reactions involving carboxylic acids, carbonyldiimidazole, and benzamidoximes, leading to the formation of novel bicyclic systems (Kharchenko et al., 2008).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by X-ray diffraction and spectroscopic methods, revealing insights into their spatial arrangements and electronic configurations. Compounds containing the oxadiazole moiety often exhibit planar configurations allowing for π-conjugation across the molecule, influencing their optical properties (Yang et al., 2011).
Chemical Reactions and Properties
Oxadiazole derivatives engage in a variety of chemical reactions, including interactions with nitrile oxides and other electrophilic agents, leading to further functionalization or the formation of new heterocyclic systems. These reactions are contingent on the oxadiazole's electronic nature and the substituents present on the aromatic rings (Kandeel & Youssef, 2001).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of the oxadiazole ring and substituents affects the compound's polarity, intermolecular interactions, and thermal behavior. Notably, the introduction of specific functional groups can modulate these properties to suit various applications, including material science and organic electronics.
Chemical Properties Analysis
Chemically, oxadiazole derivatives exhibit a range of behaviors, including fluorescence and electrochemical activity, attributed to their conjugated systems and the electronic nature of the oxadiazole ring. The electron-withdrawing effect of the oxadiazole ring, coupled with electron-donating substituents, can lead to compounds with unique absorption and emission characteristics, useful in the design of optical and electronic materials (Ge et al., 2012).
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through non-covalent interactions, such as hydrogen bonding or π-π stacking .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]Pyridine are currently unknown. These properties are crucial for understanding the compound’s bioavailability, half-life, and potential for drug-drug interactions .
Result of Action
Preliminary studies suggest that the compound may exhibit selectivity between cancer cells and normal cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other biological molecules .
Future Directions
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c1-2-10(7-15-5-1)14-16-13(17-20-14)9-3-4-11-12(6-9)19-8-18-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFBPFIDQRRYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4412297.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B4412304.png)
![3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B4412311.png)


![N-cyclopentyl-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4412335.png)
![2,7-dimethyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole hydrochloride](/img/structure/B4412340.png)
![4-(1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4412348.png)
![3-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]-1H-indole](/img/structure/B4412354.png)
![methyl 2-methyl-4-[(1-naphthylamino)carbonyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4412361.png)
![2-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B4412381.png)
![7-(4-methylphenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4412388.png)
![N-[(2-methoxy-1-naphthyl)methyl]cyclopropanamine hydrochloride](/img/structure/B4412392.png)
